2-Hydroxy-6-tridecylbenzoic acid
Overview
Description
2-Hydroxy-6-tridecylbenzoic acid belongs to the class of organic compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids . It has been detected, but not quantified in, fats and oils and nuts .
Synthesis Analysis
A convenient and sustainable three-step synthesis of 2-Hydroxy-6-tridecylbenzoic acid has been developed that starts directly from the anacardic acid component of natural cashew nutshell liquid (CNSL). Natural CNSL contains 60–70% of anacardic acid as a mixture of several double bond isomers .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-6-tridecylbenzoic acid is C20H32O3 . The average mass is 320.473 and the mono-isotopic mass is 320.23514 .Chemical Reactions Analysis
As a Bronsted acid, 2-Hydroxy-6-tridecylbenzoic acid is capable of donating a hydron to an acceptor .Physical And Chemical Properties Analysis
The density of 2-Hydroxy-6-tridecylbenzoic acid is approximately 1.0±0.1 g/cm3 . The boiling point is around 462.2±33.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Anti-Migration and Anti-Invasion Effects in Cancer Research
2-Hydroxy-6-tridecylbenzoic acid, a compound found in Ginkgo biloba extracts, has shown significant anti-migration and anti-invasion effects in triple-negative breast cancer cells. This compound inhibits cell growth without toxicity to normal breast cells and reduces the expression of proteins associated with cell migration and invasion. These effects are linked to the activation of the AMPK signaling pathway and the enhancement of CYP1B1 expression. This discovery provides a basis for considering 2-Hydroxy-6-tridecylbenzoic acid as a potential molecular-targeted therapeutic drug for breast cancer patients (Zhou et al., 2020).
Antiproliferative Effects Through Aryl Hydrocarbon Receptor Pathway
Another study highlights the antiproliferative effect of 2-Hydroxy-6-tridecylbenzoic acid in triple-negative breast cancer cells, emphasizing its action through the aryl hydrocarbon receptor (AhR) pathway. The compound was isolated from Ginkgo biloba sarcotestas and shown to inhibit cell proliferation, enhancing cytochrome P450 (CYP) 1B1 expression in a dose- and time-dependent manner. This finding points to the potential development of anticancer agents containing 2-Hydroxy-6-tridecylbenzoic acid as functional additives (Zhou et al., 2018).
Bioactivity Against Insect Pests
2-Hydroxy-6-tridecylbenzoic acid, also known as anacardic acid, has shown significant bioactivity against insect pests, such as the Colorado potato beetle. This compound, secreted from the glandular trichomes of certain plants, causes weight loss and mortality in these pests, suggesting its potential as a natural insecticide. This discovery opens up possibilities for using anacardic acid in agricultural pest management (Schultz et al., 2006).
Synthesis and Application in Chemical Research
A study details a sustainable synthesis method for 2-Hydroxy-6-tridecylbenzoic acid, starting from natural cashew nutshell liquid. This method involves a series of reactions including ethenolysis, cross-metathesis, and hydrogenation. The synthesized compound has applications as a tyrosinase inhibitor, an enzyme involved in melanin production, suggesting its potential use in cosmetic or medical applications related to skin pigmentation and disorders (Pollini et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-6-tridecylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUCZUJLKAVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174105 | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxy-6-tridecylbenzoic acid | |
CAS RN |
20261-38-5 | |
Record name | Ginkgoneolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20261-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-n-Tridecylsalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20261-38-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85 - 86 °C | |
Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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